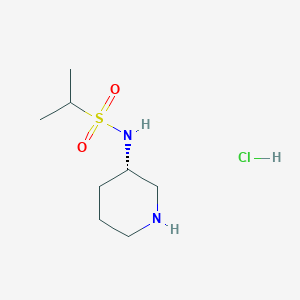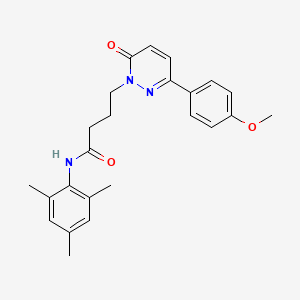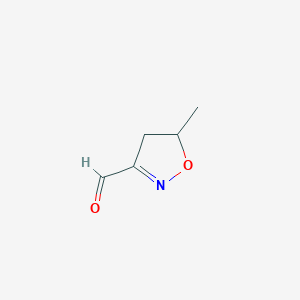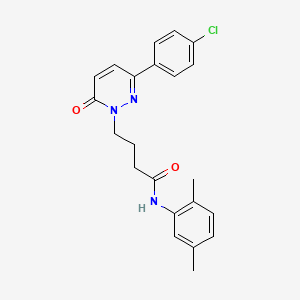
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide involves the inhibition of certain enzymes and proteins in the body. This inhibition leads to a decrease in inflammation and pain. It also leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in inflammation and pain. It also leads to a decrease in the growth and proliferation of cancer cells. This compound has been found to have low toxicity and high selectivity towards certain enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide in lab experiments include its low toxicity and high selectivity towards certain enzymes and proteins. This compound can be used as a tool to study the function of certain proteins and enzymes. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide. Some of these directions include:
1. Further studies on the anti-inflammatory and analgesic properties of this compound in the treatment of various diseases.
2. Studies on the potential applications of this compound in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
3. Studies on the structure-activity relationship of this compound and its analogs.
4. Development of new synthetic methods for the preparation of this compound and its analogs.
5. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicine, biology, and chemistry. This compound has been extensively studied in scientific research for its anti-inflammatory and analgesic properties, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. The future directions for the study of this compound include further studies on its properties and potential applications, the development of new synthetic methods, and studies on its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis method of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide involves the reaction of 4-chlorophenylhydrazine with 2,5-dimethylbenzoyl chloride to form 3-(4-chlorophenyl)-6-oxo-1,2,3,6-tetrahydropyridazine-4-carbonyl chloride. This intermediate is then reacted with 2,5-dimethylphenylmagnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied in scientific research for its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties. It has also been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biology, this compound has been used as a tool to study the function of certain proteins and enzymes. In chemistry, this compound has been used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-5-6-16(2)20(14-15)24-21(27)4-3-13-26-22(28)12-11-19(25-26)17-7-9-18(23)10-8-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLPZOZIUHKWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


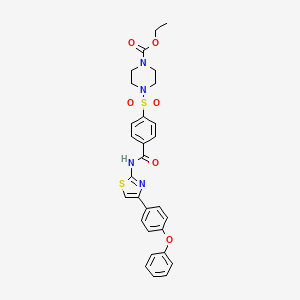
![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)
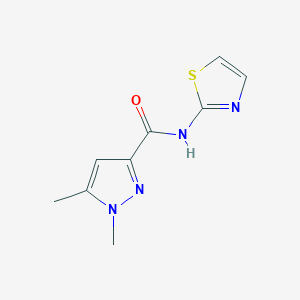
![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylurea](/img/structure/B2824404.png)
![(E)-(4-chlorophenyl)[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-2-yl)pyrrolidin-3-ylidene]methanolate](/img/structure/B2824409.png)
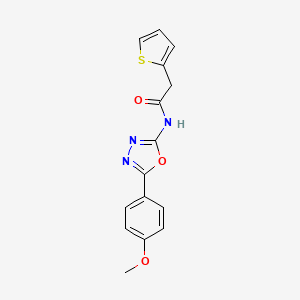
![N-(4-(diethylamino)-2-methylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2824411.png)
![8-(4-Chlorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2824412.png)
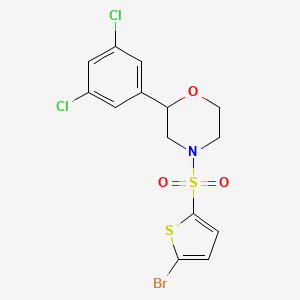
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824414.png)
